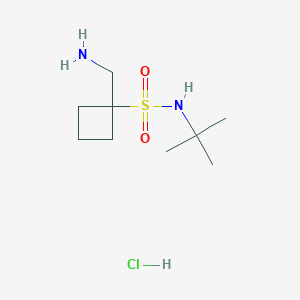

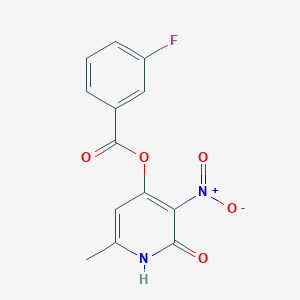

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.04 g/mol . It has a melting point of 100-106°C, a boiling point of 351.8±25.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 . It is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Material Science

One notable application of tert-butyl-related compounds is in the field of material science, where they serve as precursors or intermediates in the synthesis of complex molecules or materials with specific properties. For example, the study by Yan and Zhao (2005) discusses the modification of tert-butylbenzoic acid to create a functional molecular bridge. This bridge can both coordinate to terbium ion through the amide oxygen atom and undergo an in situ sol-gel process with a matrix precursor, resulting in novel luminescent terbium inorganic/organic hybrid materials (Yan & Zhao, 2005).

Organic Synthesis

In organic chemistry, tert-butyl peroxybenzoate (TBPB) has been shown to promote direct α-methylation of 1,3-dicarbonyl compounds, offering a method to obtain α-methyl derivatives in moderate to good yields. TBPB plays a dual role, acting as both the methyl source and radical initiator. This example illustrates the versatility of tert-butyl compounds in facilitating novel organic reactions (Guo et al., 2014).

Chemical Reactions and Mechanisms

Tert-butyl compounds are also pivotal in understanding chemical reaction mechanisms, such as the mode of attack of atomic carbon on benzene rings. Armstrong, Zheng, and Shevlin's study (1998) provided insights into how tert-butyl compounds react with atomic carbon, demonstrating the preferences for initial C-H insertion as a mode of attack, which has implications for chemical synthesis and the understanding of reaction pathways (Armstrong, Zheng, & Shevlin, 1998).

Advanced Chemical Synthesis

Further exploring the realm of chemical synthesis, Kindra and Evans (2014) showcased a bismuth-based cyclic synthesis of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, using CO2 insertion chemistry. This study exemplifies the application of tert-butyl compounds in advanced synthesis techniques, contributing to green chemistry by utilizing CO2 as a raw material (Kindra & Evans, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of amino acid ionic liquids (AAILs) for organic synthesis has been explored due to their multiple reactive groups . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared to expand the applicability of AAILs .

Propriétés

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENRTSFIBLMLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)

![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)

![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)

![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)